molecular formula C8H8INO2 B3249364 4-Amino-5-iodo-2-methylbenzoic acid CAS No. 1934511-55-3

4-Amino-5-iodo-2-methylbenzoic acid

Cat. No.: B3249364
CAS No.: 1934511-55-3
M. Wt: 277.06 g/mol
InChI Key: GVWOLRLFCDZKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position, an iodine atom at the 5-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-iodo-2-methylbenzoic acid typically involves the iodination of 2-methylbenzoic acid followed by the introduction of an amino group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The amino group can then be introduced through a nitration-reduction sequence or via direct amination using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and amination processes, optimized for yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are tailored to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-iodo-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or other oxidized derivatives, while reduction can convert it to different amine forms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Amino-5-iodo-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-5-iodo-2-methylbenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and amino group play crucial roles in its binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylbenzoic acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    5-Iodo-2-methylbenzoic acid:

    2-Amino-5-methylbenzoic acid: Differs in the position of the amino group, leading to variations in its chemical and biological properties.

Uniqueness

4-Amino-5-iodo-2-methylbenzoic acid is unique due to the combination of the iodine atom and amino group at specific positions on the benzoic acid ring

Properties

IUPAC Name

4-amino-5-iodo-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWOLRLFCDZKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Amino-5-iodo-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-5-iodo-2-methylbenzoic acid
Reactant of Route 3
4-Amino-5-iodo-2-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Amino-5-iodo-2-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Amino-5-iodo-2-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Amino-5-iodo-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.